

ZD 7155: A Technical Guide for Researchers

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potent and Selective AT1 Receptor Antagonist, **ZD 7155**.

This guide provides a comprehensive overview of **ZD 7155**, a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor, for research applications. It includes a summary of available suppliers, detailed experimental protocols, and a review of its mechanism of action through signaling pathway diagrams.

Core Compound Specifications and Suppliers

ZD 7155 hydrochloride is a widely used tool compound in cardiovascular research and drug discovery. Several reputable suppliers offer this compound for research purposes, ensuring its accessibility to the scientific community.



| Supplier | Product Name | Catalog Number | Purity | Molecular Formula | Molecular Weight |
|---|--------------------------------|-------------------|-------------|--|---------------------|
| Tocris Bioscience (a Bio-Techne brand) | ZD 7155 hydrochloride | 1211 | ≥98% (HPLC) | C26H26N6O·H CI | 474.99 |
| R&D Systems (a Bio-Techne brand) | ZD 7155 hydrochloride | 1211 | ≥98% | C26H26N6O·H CI | 474.99 |
| MedchemExp ress | ZD 7155 (hydrochlorid e) | HY-102093 | 99.88%[1] | C26H27CIN6O | 474.99 |
| Sigma- Aldrich | ZD7155 hydrochloride | SML2114 | ≥97% (HPLC) | C ₂₆ H ₂₆ N ₆ O · | 474.99 |
| AbMole BioScience | ZD 7155 (hydrochlorid e) | M2198 | >99% | C26H27CIN6O | 474.99[2] |
| MOLNOVA | ZD 7155 hydrochloride | M33178 | >98% (HPLC) | C26H27CIN6O | 474.98[3] |
| TargetMol | ZD 7155 hydrochloride | T13390 | 99.23%[4] | C26H26N6O·H | 474.98[4] |
| Immunomart | ZD 7155 hydrochloride | T13390 | 0.9923[5] | C26H27CIN6O | 474.99 |

Mechanism of Action and Signaling Pathways

ZD 7155 is a selective antagonist of the AT1 receptor, a G protein-coupled receptor (GPCR) that plays a pivotal role in the Renin-Angiotensin System (RAS).[6] Angiotensin II, the primary ligand for the AT1 receptor, triggers a cascade of intracellular events upon binding, leading to vasoconstriction, aldosterone secretion, and cellular growth and proliferation.[7] **ZD 7155**



competitively blocks the binding of Angiotensin II to the AT1 receptor, thereby inhibiting these downstream effects.

The AT1 receptor signals through multiple pathways, primarily involving Gq/11 and β -arrestin. [6][7]

Gq/11-Mediated Signaling Pathway

Upon activation by Angiotensin II, the AT1 receptor couples to Gq/11 proteins. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These events culminate in various physiological responses, including smooth muscle contraction.[6][7] **ZD 7155** effectively blocks this entire cascade by preventing the initial receptor activation.



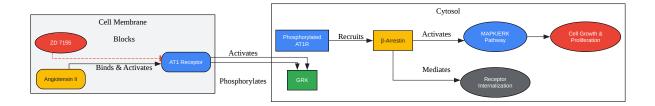
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AT1R Gq-mediated signaling pathway and **ZD 7155** inhibition.

β-Arrestin-Mediated Signaling Pathway

In addition to G protein-dependent signaling, the AT1 receptor can also signal through β -arrestin.[8] Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β -arrestins are recruited to the receptor.[9] This can lead to receptor desensitization and internalization, as well as the activation of distinct signaling cascades, such as the MAPK/ERK pathway, which is implicated in cell growth and proliferation. [8][9] The role of **ZD 7155** in modulating this "biased" signaling is an area of active research.





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AT1R β -arrestin-mediated signaling and **ZD 7155**'s point of action.

Quantitative Data

The potency and efficacy of **ZD 7155** have been characterized in various in vitro and in vivo studies.



| Parameter | Value | Experimental System | Reference |
|------------------|--|--|-----------|
| IC50 | 3.8 nM | [125]-angiotensin II displacement in guinea pig adrenal gland membranes | |
| In Vivo Efficacy | ~10 times more potent than losartan in suppressing angiotensin II-induced pressor response | Conscious Sprague- Dawley rats | [1] |
| In Vivo Effect | Decreased systolic blood pressure by 16 mm Hg | Sprague-Dawley rats | [10] |
| In Vitro Effect | Completely blocked angiotensin II-induced increase in free intracellular calcium | Rat mesangial cells | [10] |
| In Vitro Effect | Completely abolished angiotensin II-induced vasoconstriction | Isolated perfused rat kidneys | [10] |

Experimental ProtocolsIn Vitro Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of **ZD 7155** for the AT1 receptor.[11][12][13][14]





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Workflow for an in vitro radioligand binding assay with **ZD 7155**.

Methodology:

- Receptor Preparation: Homogenize rat liver tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.[11][12] Resuspend the final pellet in assay buffer.
- Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [125]Sar1,lle8-Angiotensin II, and serial dilutions of **ZD 7155**. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled Angiotensin II).
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters (GF/C) using a cell harvester to separate bound and free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
- Counting: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of ZD 7155 and



fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Blood Pressure Measurement in Rats

This section describes two common methods for assessing the antihypertensive effects of **ZD 7155** in rodent models.

This method is suitable for repeated measurements in conscious animals.[15][16][17][18]



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Workflow for non-invasive blood pressure measurement in rats.

Methodology:

- Acclimatization: Acclimate the rats to the restraining device and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.
 [18]
- Drug Administration: Administer **ZD 7155** or the vehicle control via the desired route (e.g., oral gavage, intravenous injection).
- Measurement: Place the rat in the restrainer and position the tail-cuff and sensor on the tail.
 The system inflates the cuff to occlude blood flow and then gradually deflates it, recording the pressure at which blood flow returns, which corresponds to the systolic blood pressure.
- Data Collection: Take multiple readings at each time point and average them to obtain a
 reliable measurement. Monitor blood pressure at baseline and at various time points after
 drug administration.



This method provides continuous and direct blood pressure measurements in anesthetized animals.[19][20][21][22][23]



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Workflow for invasive blood pressure measurement in rats.

Methodology:

- Anesthesia and Surgery: Anesthetize the rat with an appropriate agent (e.g., urethane, pentobarbital).[20] Surgically expose the carotid or femoral artery and insert a saline-filled catheter.[19]
- Instrumentation: Connect the external end of the catheter to a pressure transducer, which is linked to a data acquisition system.
- Stabilization and Baseline Reading: Allow the animal's physiological parameters to stabilize, and then record the baseline blood pressure and heart rate.
- Drug Administration: Administer **ZD 7155** intravenously, typically through a cannulated jugular vein.
- Data Recording and Analysis: Continuously record the hemodynamic parameters to observe the onset, magnitude, and duration of the drug's effect.

Conclusion

ZD 7155 is an invaluable pharmacological tool for investigating the roles of the Renin-Angiotensin System and the AT1 receptor in cardiovascular physiology and pathophysiology. Its high potency and selectivity make it a standard antagonist for both in vitro and in vivo studies.



This guide provides researchers with the essential technical information to effectively source and utilize **ZD 7155** in their experimental designs.

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